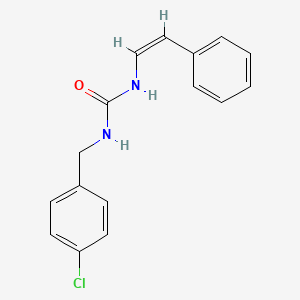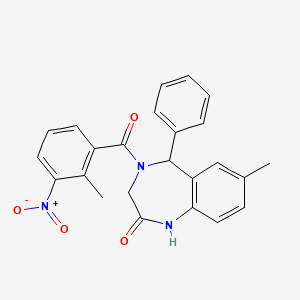
8-bromo-7-(3-bromopropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-bromo-7-(3-bromopropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione: is a synthetic compound belonging to the purine family. This compound is characterized by its brominated alkyl side chains and a purine core, which is a common structure in many biologically active molecules. The presence of bromine atoms in its structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-7-(3-bromopropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:
Bromination of Purine Core: The initial step involves the bromination of the purine core. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.
Alkylation: The next step is the alkylation of the brominated purine with 3-bromopropyl bromide. This reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to facilitate the nucleophilic substitution.
Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes would incorporate stringent quality control measures to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
Substitution Reactions: The bromine atoms in the compound can undergo nucleophilic substitution reactions, making it a versatile intermediate for further chemical modifications.
Oxidation and Reduction: The purine core can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The compound can also be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or amines can be used under mild conditions.
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted purine derivative.
科学研究应用
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its brominated side chains make it a valuable building block for constructing various heterocyclic compounds.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The purine core is a common motif in many biologically active molecules, making this compound a useful tool in drug discovery.
Medicine
In medicine, this compound and its derivatives are investigated for their potential therapeutic applications. For example, they may be explored as antiviral or anticancer agents due to their ability to interact with biological targets.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it a valuable intermediate in the synthesis of various commercial products.
作用机制
The mechanism of action of 8-bromo-7-(3-bromopropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. The brominated side chains can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to inhibition or modulation of their activity. The purine core can also interact with enzymes or receptors, affecting their function and signaling pathways.
相似化合物的比较
Similar Compounds
8-bromo-1,3-dimethylxanthine: Similar in structure but lacks the 3-bromopropyl side chain.
7-(3-bromopropyl)-1,3-dimethylxanthine: Similar but lacks the bromine atom at the 8-position.
Caffeine (1,3,7-trimethylxanthine): A well-known purine derivative with different substituents.
Uniqueness
The uniqueness of 8-bromo-7-(3-bromopropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione lies in its dual brominated side chains, which provide distinct reactivity and potential for chemical modifications. This makes it a valuable compound for synthetic and medicinal chemistry applications.
属性
IUPAC Name |
8-bromo-7-(3-bromopropyl)-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2N4O2/c1-14-7-6(8(17)15(2)10(14)18)16(5-3-4-11)9(12)13-7/h3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPZVTPSJITTNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CCCBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-benzyl-6-(indoline-1-carbonyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2824149.png)
![N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)-4-phenoxybenzenesulfonamide](/img/structure/B2824150.png)
![2-[(4-fluorophenyl)sulfanyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2824151.png)

![2-[2,4-dioxo-8-(piperidin-1-yl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 4-(piperidine-1-sulfonyl)benzoate](/img/structure/B2824153.png)


![N-(4-methoxyphenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2824161.png)



amine](/img/structure/B2824167.png)

